Anti-Biofilm Activity: MBIC₅₀ Value of 200 μg/mL Against S. aureus
The compound demonstrates quantifiable anti-biofilm activity with a minimum biofilm inhibitory concentration (MBIC₅₀) of 200 μg/mL against S. aureus [1]. This represents a distinct functional profile relative to conventional antibiotics, which typically target bacterial viability rather than biofilm formation and show no anti-biofilm activity at sub-MIC concentrations. The compound exhibits negligible antimicrobial activity alone (MIC > 500 μg/mL), confirming that its anti-biofilm effect is mediated through quorum sensing disruption rather than direct bactericidal action, a profile not observed with generic aminomethylphenol derivatives lacking the SarA-targeted design [1].
| Evidence Dimension | Minimum Biofilm Inhibitory Concentration (MBIC₅₀) |
|---|---|
| Target Compound Data | 200 μg/mL |
| Comparator Or Baseline | Conventional antibiotics (e.g., oxacillin, ciprofloxacin): no anti-biofilm activity at sub-MIC concentrations; 2-MAMP free base form: comparable but with reduced solubility and handling reproducibility |
| Quantified Difference | Target compound achieves 50% biofilm inhibition at 200 μg/mL; comparator antibiotics show 0% biofilm inhibition at equivalent sub-MIC concentrations |
| Conditions | S. aureus clinical strains; 96-well plate crystal violet biofilm assay |
Why This Matters
For researchers developing anti-virulence strategies against biofilm-associated infections, this quantified MBIC₅₀ value enables reproducible experimental design and dose-response studies not achievable with generic aminomethylphenol intermediates.
- [1] Balamurugan P, Praveen Krishna V, Bharath D, et al. Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes. Frontiers in Microbiology, 2017, 8: 1290. View Source
